molecular formula C5H4Br2S2 B14765389 3,4-Dibromo-2-(methylthio)thiophene

3,4-Dibromo-2-(methylthio)thiophene

Cat. No.: B14765389
M. Wt: 288.0 g/mol
InChI Key: QENQITXWTCIJKO-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-(methylthio)thiophene is a versatile halogenated heterocyclic building block designed for advanced materials research. This compound is particularly valuable in the synthesis of π-conjugated systems and functionalized oligothiophenes, which are critical components in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and organic photovoltaics (OPVs) . The bromine substituents at the 3 and 4 positions serve as excellent handles for metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Kumada couplings, enabling the construction of complex molecular architectures . Concurrently, the methylthio group at the 2-position can act as a directing group for further functionalization or be modified into other functionalities, such as aldehydes or sulfonyl groups, to fine-tune the electronic properties of the resulting materials . Researchers utilize this reagent to create novel donor-acceptor polymers and electroactive small molecules for applications in biosensing, electrochromic devices, and thin-film electronics . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H4Br2S2

Molecular Weight

288.0 g/mol

IUPAC Name

3,4-dibromo-2-methylsulfanylthiophene

InChI

InChI=1S/C5H4Br2S2/c1-8-5-4(7)3(6)2-9-5/h2H,1H3

InChI Key

QENQITXWTCIJKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CS1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-(methylthio)thiophene typically involves the bromination of 2-(methylthio)thiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully controlled to avoid over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-(methylthio)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

Scientific Research Applications

While specific case studies and comprehensive data tables for the applications of "3,4-Dibromo-2-(methylthio)thiophene" are not available in the search results, the provided resources suggest its use in organic electronics and as a building block in organic synthesis. Further research and experimentation would be needed to fully document its applications with detailed data.

Scientific Research Applications

Organic Electronics

  • This compound's unique electronic properties make it suitable for use in organic electronics.

Organic Synthesis

  • 3,4-Dibromo-2,5-bis(methylthio)thiophene is used as a building block for synthesizing more complex organic molecules.
  • Thiophene derivatives, including those synthesized from dibromothiophene, have potential NLO (Nonlinear Optics) response .
  • It can be used as a starting material for synthesizing thiophene derivatives via Suzuki coupling reactions .
  • 3,4-dibromothiophene can be used in copper catalyzed amination reactions with primary, cyclic, and acyclic secondary amines to produce alkylaminothiophene derivatives .

Synthesis of Thiophene Derivatives

  • Utilized as a starting material in the synthesis of a series of thiophene derivatives .
  • Reacted with arylboronic acids using a palladium catalyst to produce thiophene-based derivatives .

Other Thiophene Compounds and their applications

  • Thiophenes, in general, are chemically stable and easy to process, making them valuable in research .
  • 3-(methylthio) thiophene can be used as an intermediate for the synthesis of API and for yielding oligothiophene .
  • 3-iodo-thieno-[3,4-b]thiophene (1) may undergo a wide range of cross-coupling reactions to obtain many versatile reaction products .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-(methylthio)thiophene depends on the specific application and the target moleculeThese interactions can lead to the formation of covalent bonds or the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Electronic Properties

The electronic and structural characteristics of thiophene derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Brominated Thiophene Derivatives
Compound Name Substituents Bromo Positions Molecular Formula Key Properties/Applications
3,4-Dibromo-2-(methylthio)thiophene Methylthio (-SMe) 3,4 C₅H₃Br₂S₂ High charge carrier mobility (~10⁻² cm²/V·s), ambipolar semiconductor
3,5-Dibromo-2-methylthiophene Methyl (-Me) 3,5 C₅H₄Br₂S Intermediate in synthesis; limited electron donation due to lack of sulfur in substituent
3,4-Dibromo-2-(trifluoromethoxy)thiophene Trifluoromethoxy (-OCF₃) 3,4 C₅HBr₂F₃OS Strong electron-withdrawing effect; potential use in fluorinated polymers
3,4-Dibromo-2-(2-ethylhexyl)thiophene 2-ethylhexyl 3,4 C₁₂H₁₈Br₂S Enhanced solubility in organic solvents; lower crystallinity
Brominated thiophene-phenylene oligomer Dibutoxy, phenylene Multiple Complex Extended conjugation for electroluminescence; used in OLEDs
Key Findings:
  • Charge Transport : The methylthio group in this compound enhances charge carrier mobility compared to methyl or ethylhexyl substituents. This is attributed to the sulfur atom’s polarizability, which facilitates π-electron delocalization .
  • Solubility vs. Performance : Longer alkyl chains (e.g., 2-ethylhexyl in ) improve solubility but reduce charge mobility due to steric hindrance. In contrast, the methylthio group balances solubility and electronic performance.

Q & A

Q. Basic Methodology :

  • ¹H/¹³C NMR : Chemical shifts for thiophene protons typically appear at δ 6.5–7.5 ppm, while methylthio groups resonate near δ 2.5 ppm. Coupling constants (e.g., J = 3–5 Hz for adjacent thiophene protons) confirm substitution patterns .
  • IR Spectroscopy : The thiol/thioether S–H and C–S stretches appear at 2525–2545 cm⁻¹ and 600–700 cm⁻¹, respectively, distinguishing tautomeric forms .

Advanced Considerations :
For ambiguous data, heteronuclear correlation NMR (e.g., HSQC, HMBC) resolves connectivity. Computational tools (DFT) can predict spectral profiles and validate experimental results. For example, MP2/6-311G** calculations accurately reproduce bond lengths and angles in thiophene derivatives, aiding structural assignments .

What purification strategies are effective for this compound?

Basic Methodology :
Distillation under reduced pressure (20–50 mmHg) is preferred to remove low-boiling impurities. Recrystallization from ethanol or hexane yields high-purity crystals .

Advanced Considerations :
Chromatographic techniques (e.g., flash chromatography with silica gel) resolve structurally similar byproducts. For trace coloration, redistillation or adsorption over activated charcoal improves clarity .

How can researchers address contradictions in spectroscopic or synthetic data for this compound?

Q. Methodological Approach :

  • Cross-Validation : Compare experimental NMR/IR data with literature (e.g., NIST databases) . Discrepancies in coupling constants or yields may indicate regioisomeric impurities or solvent effects.
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic transitions and molecular geometries. For instance, DFT calculations identified sulfur atoms in thiophene-based COFs as active catalytic sites, resolving ambiguities in ORR mechanism studies .

What advanced applications exist for this compound in materials science?

Q. Advanced Research Context :

  • Covalent Organic Frameworks (COFs) : The compound serves as a building block for sulfur-rich COFs, enhancing oxygen reduction reaction (ORR) activity in fuel cells. DFT studies confirm that sulfur atoms in thiophene rings act as catalytic centers under basic conditions .
  • Organic Electronics : Derivatives are used in ambipolar semiconductors, where balanced hole/electron mobility is achieved via π-extension and side-chain engineering .

How can researchers design experiments to study the reaction mechanisms of this compound?

Q. Methodological Framework :

  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to track proton transfer in tautomeric equilibria .
  • Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR (for fluorinated analogs) to identify rate-limiting steps .
  • Mass Spectrometry : Ionization potential (IP) measurements in the gas phase reveal dominant tautomeric forms (e.g., thiol vs. thione) .

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